IWR-1-exo

Beschreibung

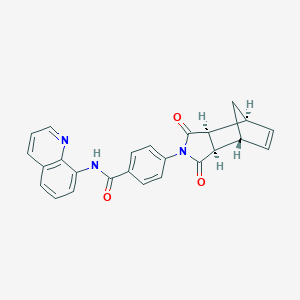

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360787 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127442-87-8 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of a Wnt Signaling Inhibitor: IWR-1-exo vs. IWR-1-endo

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response) is a small molecule that has become a valuable tool for studying the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer.[1][2] IWR-1 exists as two distinct diastereomers, IWR-1-exo and IWR-1-endo, which exhibit a profound difference in their biological activity. This technical guide provides an in-depth comparison of these stereoisomers, detailing their mechanisms of action, quantitative differences in potency, and the experimental protocols used for their characterization. This document aims to serve as a comprehensive resource for researchers employing these compounds in their studies of Wnt signaling and as a case study in the importance of stereochemistry in drug development.

The Core Distinction: Stereochemistry Dictates Activity

This compound and IWR-1-endo are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[3] This subtle structural variance results in a stark contrast in their ability to modulate the Wnt/β-catenin pathway. The endo form is a potent inhibitor of the pathway, whereas the exo form is largely inactive.[3][4] Consequently, this compound is often utilized as a negative control in experiments to ensure that the observed effects of the endo form are specific to its intended target and not due to off-target effects.[3][5] The sensitivity of IWR-1's action to its diastereomeric conformation highlights the high degree of specificity it has for its molecular target.[3]

Mechanism of Action: Stabilization of the β-Catenin Destruction Complex

The canonical Wnt signaling pathway is controlled by the stability of the transcriptional co-activator β-catenin. In the absence of a Wnt signal, a "destruction complex," scaffolded by the Axin protein, phosphorylates β-catenin, marking it for proteasomal degradation.[6] IWR-1-endo exerts its inhibitory effect by stabilizing this destruction complex, thereby promoting β-catenin degradation and suppressing the Wnt signaling cascade.[3]

The key to this stabilization lies in the inhibition of Tankyrase 1 and 2 (TNKS1/2).[7][8] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the PARsylation of Axin, a post-translational modification that targets Axin for ubiquitination and subsequent degradation.[9] By inhibiting the catalytic activity of TNKS1/2, IWR-1-endo prevents Axin degradation, leading to an accumulation of Axin protein.[3][10] This increased availability of the scaffold protein enhances the efficiency of the destruction complex, leading to increased phosphorylation of β-catenin and its subsequent destruction.[3] IWR-1-endo does not affect the transcription of Axin2 (a Wnt target gene), nor does it directly inhibit the proteasome.[3][11]

In contrast, this compound shows a significantly reduced ability to stabilize Axin2 and inhibit the Wnt/β-catenin pathway.[3] This inactivity is attributed to its stereochemical configuration, which likely prevents it from binding effectively to the active site of tankyrases.

Quantitative Comparison of this compound and IWR-1-endo

The difference in the biological activity of the two diastereomers is quantifiable through various assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures.

| Compound | Assay | Target | IC50 Value | Reference |

| IWR-1-endo | Wnt/β-catenin Reporter Assay (L-Wnt-STF cells) | Wnt Pathway | 180 nM | [7][10][12] |

| IWR-1-endo | In vitro auto-PARsylation assay | TNKS1/PARP5a | 131 nM | [8][12][13] |

| IWR-1-endo | In vitro auto-PARsylation assay | TNKS2/PARP5b | 56 nM | [8][12][13] |

| IWR-1-endo | Zebrafish Tail Fin Regeneration | Wnt Pathway (in vivo) | 0.5 µM (Minimum Inhibitory Concentration) | [1][11] |

| This compound | Wnt/β-catenin Reporter Assay (L-Wnt cells) | Wnt Pathway | Decreased activity compared to endo form | [3] |

Table 1: Comparative inhibitory concentrations of IWR-1-endo and this compound.

Experimental Protocols for Characterization

A variety of experimental techniques are employed to elucidate the differential activities of this compound and IWR-1-endo.

Wnt/β-catenin Reporter Assay (e.g., STF Assay)

This assay is a primary method for quantifying the activity of the Wnt/β-catenin pathway.

-

Principle: Cells (e.g., HEK293T or L-cells) are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., SuperTOPFlash, STF).[3] Activation of the Wnt pathway leads to nuclear translocation of β-catenin, which binds to TCF/LEF factors and drives luciferase expression.

-

Methodology:

-

Seed cells in a multi-well plate.

-

Transfect cells with the STF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Stimulate the Wnt pathway, for instance, by treating with Wnt3a-conditioned media or by using cells that have constitutive Wnt activation.[3][7]

-

Treat cells with a dose-response range of IWR-1-endo or this compound.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

-

Western Blot Analysis for Protein Stabilization and Phosphorylation

Western blotting is used to directly observe the effects of IWR-1 isomers on the key proteins in the Wnt pathway.

-

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate.

-

Methodology:

-

Treat cells (e.g., DLD-1 or L-Wnt cells) with IWR-1-endo, this compound, or a vehicle control for a specified time.[3]

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for:

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an appropriate substrate (e.g., ECL) and imaging system.

-

Quantify band intensities to compare protein levels between treatments.

-

In Vivo Zebrafish Tail Fin Regeneration Assay

This in vivo model is used to assess the activity of Wnt inhibitors in a whole-organism context.

-

Principle: Wnt/β-catenin signaling is essential for the regeneration of zebrafish tail fins.[3] Inhibition of this pathway impairs the regenerative process.

-

Methodology:

-

Amputate the caudal fins of adult zebrafish.

-

Place the fish in aquarium water containing different concentrations of IWR-1-endo, this compound, or a vehicle control (DMSO).[3]

-

Allow the fins to regenerate for a set period (e.g., several days).

-

Document the extent of fin regeneration through imaging.

-

The minimum inhibitory concentration is the lowest concentration that effectively blocks regeneration.[1][11]

-

Further analysis can include in situ hybridization for Wnt target genes like FGF20a to confirm pathway inhibition.[3]

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of IWR-1-endo.

References

- 1. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of small-molecule inhibitors of Wnt response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efflux inhibition by IWR-1-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. stemcell.com [stemcell.com]

- 11. caymanchem.com [caymanchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]

IWR-1-exo: A Technical Guide to its Role as a Negative Control in Wnt Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of IWR-1-exo in the context of the Wnt signaling pathway. It provides a comprehensive overview of its relationship to the active inhibitor, IWR-1-endo, and its crucial role as a negative control in experimental settings. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding for researchers in drug discovery and developmental biology.

Core Mechanism of Action: The Inactive Diastereomer

This compound is a diastereomer of IWR-1-endo, a potent small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. The stereochemical difference between the "exo" and "endo" forms is critical to their biological activity. While IWR-1-endo actively suppresses Wnt signaling, this compound serves as an essential inactive control, exhibiting significantly diminished effects on the pathway.[1][2]

The primary mechanism of action of the active IWR-1-endo compound is the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][4] This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin. By stabilizing Axin, IWR-1-endo enhances the activity of the destruction complex, leading to decreased levels of β-catenin and, consequently, the inhibition of Wnt target gene transcription.

In contrast, this compound shows a markedly reduced ability to stabilize Axin2.[1][3] This lack of significant activity makes it an ideal negative control for experiments investigating the effects of IWR-1-endo, allowing researchers to distinguish specific effects of Wnt pathway inhibition from off-target or non-specific effects of the chemical scaffold.

Quantitative Data: A Comparative Analysis

The differential activity of this compound and IWR-1-endo has been quantified in various cellular assays. The following tables summarize key data, highlighting the disparity in their potency.

| Compound | Assay | Cell Line | IC50 | Reference |

| IWR-1-endo | Wnt/β-catenin Reporter Assay | L-Wnt cells | 180 nM | [3] |

| This compound | Wnt/β-catenin Reporter Assay | L-Wnt cells | > 10 µM (little effect observed) | [2][5] |

| Compound | Effect on Axin2 Stabilization | Method | Cell Line | Reference |

| IWR-1-endo | Potent stabilization | Western Blot | DLD-1 cells | [1] |

| This compound | Reduced ability to stabilize Axin2 | Western Blot | DLD-1 cells | [1][3] |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical Wnt Signaling Pathway and the Mechanism of IWR-1-endo Action.

Caption: Experimental Workflows for Studying this compound and IWR-1-endo Activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and IWR-1-endo.

TOPflash Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

TOPflash and FOPflash (or a Renilla luciferase control) plasmids

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a conditioned media or recombinant Wnt3a

-

IWR-1-endo and this compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight.

-

Transfection: Transfect cells with TOPflash and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a to activate the pathway, along with various concentrations of IWR-1-endo or this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory concentration (IC50) can be calculated from the dose-response curves.

Western Blot for Axin2 Stabilization and β-catenin Phosphorylation

This method is used to assess the levels of specific proteins in cell lysates.

Materials:

-

DLD-1 or other suitable cell lines

-

IWR-1-endo and this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with IWR-1-endo or this compound at the desired concentrations and for the appropriate time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL detection reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) of the β-catenin Destruction Complex

Co-IP is used to study protein-protein interactions within a complex.

Materials:

-

Cells treated with IWR-1-endo or this compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-Axin2)

-

Protein A/G magnetic beads or agarose

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot detection (e.g., anti-β-catenin, anti-GSK3β)

Protocol:

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: (Optional) Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Axin2) for several hours to overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., β-catenin, GSK3β).

Conclusion

This compound is an indispensable tool in Wnt signaling research. Its lack of significant biological activity, in stark contrast to its potent diastereomer IWR-1-endo, makes it the gold-standard negative control. By utilizing this compound in parallel with IWR-1-endo, researchers can confidently attribute observed cellular and molecular effects to the specific inhibition of the Wnt/β-catenin pathway, thereby ensuring the robustness and validity of their findings. This guide provides the foundational knowledge and detailed protocols necessary for the effective application of this compound in a research setting.

References

- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Canonical Wnt Signaling Promotes Ex Vivo Maintenance and Proliferation of Hematopoietic Stem Cells in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. benchchem.com [benchchem.com]

IWR-1-exo: An In-depth Technical Guide on its Role as a Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of IWR-1-exo, a small molecule diastereomer of the potent Wnt signaling inhibitor, IWR-1-endo. This document elucidates the classification of this compound as a Wnt inhibitor, details its mechanism of action, presents comparative quantitative data, and provides detailed experimental protocols for its characterization.

Executive Summary

This compound is unequivocally classified as a Wnt signaling inhibitor . However, it exhibits significantly attenuated activity compared to its diastereomer, IWR-1-endo. Due to its substantially reduced potency, this compound is frequently utilized in research as a negative control to demonstrate the specificity of the Wnt inhibitory effects observed with the endo form. The primary mechanism of action for the IWR-1 compound class is the stabilization of the Axin-scaffolded β-catenin destruction complex, which ultimately leads to the suppression of Wnt target gene transcription. This compound demonstrates a diminished capacity to stabilize this complex, accounting for its weaker inhibitory profile.

Data Presentation: Quantitative Analysis of IWR-1 Isomers

The following table summarizes the key quantitative data comparing the inhibitory activity of this compound and IWR-1-endo on the canonical Wnt/β-catenin signaling pathway.

| Compound | Target | Assay Type | Cell Line | IC50 | Relative Potency | Reference |

| IWR-1-endo | Wnt/β-catenin pathway | SuperTOPFlash (STF) Reporter Assay | L-Wnt cells | 180 nM | ~25-fold more potent than this compound | [1] |

| This compound | Wnt/β-catenin pathway | SuperTOPFlash (STF) Reporter Assay | L-Wnt cells | Little to no effect at 10 µM | Significantly less active | [2] |

Signaling Pathway and Mechanism of Action

The canonical Wnt signaling pathway is pivotal in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of TCF/LEF target genes.

IWR-1 compounds intervene in this pathway by stabilizing the Axin-scaffolded destruction complex. This action enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the downstream transcriptional activation of Wnt target genes. This compound's reduced inhibitory activity is attributed to its stereochemistry, which results in a less effective stabilization of the Axin2 protein within the destruction complex compared to the endo form.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.

a. Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash (STF) TCF/LEF luciferase reporter plasmid

-

pRL-TK Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Wnt3a conditioned media or recombinant Wnt3a protein

-

This compound and IWR-1-endo (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

b. Method:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

-

Transfection: Co-transfect cells with the STF reporter plasmid and the pRL-TK Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio is 10:1 (STF:Renilla).

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either vehicle (DMSO), this compound, or IWR-1-endo at various concentrations. Pre-incubate for 1 hour.

-

Wnt Stimulation: Add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a to the wells to stimulate the Wnt pathway.

-

Incubation: Incubate the plate for an additional 16-24 hours at 37°C with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.

Western Blot Analysis for β-catenin and Axin2 Levels

This method is used to visualize the effect of IWR-1 compounds on the protein levels of key components of the Wnt pathway.

a. Materials:

-

DLD-1 cells (or other relevant cell line)

-

Complete growth medium

-

This compound and IWR-1-endo (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

b. Method:

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle (DMSO), this compound, or IWR-1-endo at the desired concentrations for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound functions as a Wnt signaling inhibitor, albeit with substantially lower potency than its endo-diastereomer. Its primary utility in a research and drug development context is as a negative control to validate the specificity of Wnt inhibition by more active compounds like IWR-1-endo. A thorough understanding of its mechanism and a direct comparison of its activity are crucial for the accurate interpretation of experimental results in the study of the Wnt signaling pathway.

References

Chemical structure and properties of IWR-1-exo

An In-depth Examination of the Chemical Structure, Properties, and Application of a Key Negative Control in Wnt Signaling Research.

This technical guide provides a comprehensive overview of IWR-1-exo, the inactive diastereomer of the potent Wnt signaling inhibitor, IWR-1-endo. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and biological context of this compound. It also offers detailed experimental protocols for its use as a negative control in key assays and visualizes its role within the Wnt/β-catenin signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-((3aR,4R,7S,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(quinolin-8-yl)benzamide, is a stereoisomer of the active Wnt inhibitor IWR-1-endo. The key structural difference lies in the stereochemistry of the bridged isoindole ring system, which profoundly impacts its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₉N₃O₃ | |

| Molecular Weight | 409.44 g/mol | |

| CAS Number | 1127442-87-8 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Melting Point | Not reported in publicly available literature. | |

| Solubility | DMSO: 0.3 mg/mL, 12 mg/mL, up to 100 mM (conflicting reports) DMF: 5 mg/mL Chloroform: 1 mg/mL DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | |

| Storage | Store at -20°C for long-term stability. |

Note on solubility: There are discrepancies in the reported solubility of this compound in DMSO across various suppliers. Researchers should determine the optimal concentration for their specific experimental needs.

Mechanism of Action (or Inaction) in the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is often implicated in diseases such as cancer. The active counterpart of this compound, IWR-1-endo, functions by stabilizing the Axin2-containing β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1α, facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin. By stabilizing this complex, IWR-1-endo effectively inhibits the translocation of β-catenin to the nucleus, thereby preventing the transcription of Wnt target genes.

This compound, due to its different stereochemical configuration, exhibits a significantly reduced ability to stabilize the Axin2 destruction complex. This makes it an ideal negative control in experiments investigating the effects of Wnt signaling inhibition by IWR-1-endo, allowing researchers to distinguish between specific pathway inhibition and off-target effects. It is reported to be approximately 25-fold less active than the endo form.

Experimental Protocols

This compound is an essential tool for validating the specificity of Wnt/β-catenin pathway inhibition. Below are detailed protocols for key experiments where this compound serves as a negative control.

Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of β-catenin.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Wnt3a conditioned media or recombinant Wnt3a

-

IWR-1-endo

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF luciferase reporter and Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing serial dilutions of IWR-1-endo, this compound (at a concentration corresponding to the highest IWR-1-endo concentration), or DMSO (vehicle control).

-

Wnt Stimulation: After 1-2 hours of pre-incubation with the compounds, add Wnt3a to stimulate the pathway.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Compare the dose-dependent inhibition by IWR-1-endo to the lack of inhibition by this compound.

Axin2 Stabilization Assay (Western Blot)

This assay directly assesses the ability of IWR-1 compounds to stabilize Axin2.

Materials:

-

DLD-1 or SW480 cells

-

IWR-1-endo

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with IWR-1-endo (e.g., 10 µM), this compound (10 µM), and DMSO for 6-24 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Axin2 and a loading control overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize Axin2 levels to the loading control. Expect to see an increase in Axin2 levels with IWR-1-endo treatment but not with this compound or DMSO.

Zebrafish Tail Fin Regeneration Assay

This in vivo assay evaluates the effect of Wnt signaling modulation on tissue regeneration.

Materials:

-

Zebrafish larvae (3 days post-fertilization)

-

Tricaine solution (anesthetic)

-

Microscope with a camera

-

Scalpel or fine scissors

-

IWR-1-endo

-

This compound

-

Petri dishes

Protocol:

-

Anesthesia and Amputation: Anesthetize zebrafish larvae in Tricaine solution. Amputate the caudal fin posterior to the notochord.

-

Compound Treatment: Transfer the amputated larvae to Petri dishes containing embryo medium with IWR-1-endo (e.g., 10 µM), this compound (10 µM), or DMSO.

-

Incubation and Imaging: Incubate the larvae at 28.5°C. Image the regenerating fins at 24, 48, and 72 hours post-amputation.

-

Data Analysis: Measure the area of the regenerated fin tissue. Compare the inhibition of regeneration by IWR-1-endo to the normal regeneration observed in the this compound and DMSO-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a cell-based assay using this compound as a negative control.

Conclusion

This compound is an indispensable tool for researchers studying the Wnt/β-catenin signaling pathway. Its structural similarity to the active inhibitor IWR-1-endo, coupled with its lack of significant biological activity, makes it the gold standard for a negative control in a variety of in vitro and in vivo assays. The proper use of this compound ensures that the observed effects of IWR-1-endo are indeed due to the specific inhibition of the Wnt pathway, thereby increasing the rigor and reproducibility of experimental findings. This guide provides the necessary information and protocols to effectively incorporate this compound into your research.

IWR-1-exo: A Technical Guide for its Application as a Negative Control in Wnt Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of Wnt signaling research, the use of precise and reliable controls is paramount to validate experimental findings. IWR-1-exo serves as an essential negative control for its active diastereomer, IWR-1-endo, a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. While IWR-1-endo effectively suppresses Wnt signaling by stabilizing the β-catenin destruction complex, this compound exhibits significantly diminished activity, rendering it an ideal tool to ascertain the specificity of the observed biological effects. This technical guide provides an in-depth overview of this compound, its mechanism of inaction, quantitative comparisons with its active counterpart, and detailed experimental protocols for its use in Wnt pathway research.

Introduction to Wnt Signaling and the Role of IWR-1 Inhibitors

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, including cancer.[1][2][3] The central event in this pathway is the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for proteasomal degradation.[2][4][5] Wnt ligand binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

IWR-1 (Inhibitor of Wnt Response-1) compounds are small molecule inhibitors that target the Wnt pathway by a unique mechanism.[4] Unlike many other inhibitors, IWR-1 compounds act by stabilizing Axin proteins, key scaffolding components of the β-catenin destruction complex.[4][6] This stabilization is achieved through the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation.[6][7][8] By inhibiting Tankyrase, IWR-1 promotes the accumulation of Axin, which enhances the activity of the destruction complex, leading to increased β-catenin phosphorylation and degradation, and consequently, inhibition of Wnt signaling.[4][6]

This compound: The Inactive Diastereomer

IWR-1 exists as two diastereomers: the active endo form (IWR-1-endo) and the largely inactive exo form (this compound).[4][9] This stereochemical difference is critical to their biological activity. This compound serves as an excellent negative control because it is structurally very similar to IWR-1-endo but has a significantly reduced ability to inhibit the Wnt pathway.[4][10][11] This allows researchers to distinguish between specific effects of Wnt pathway inhibition by IWR-1-endo and any potential off-target or non-specific effects of the chemical scaffold. The reduced activity of this compound is attributed to its decreased ability to bind to the induced pocket of Tankyrase enzymes.[7]

Quantitative Data: IWR-1-endo vs. This compound

The following tables summarize the quantitative differences in the activity of IWR-1-endo and this compound from published studies.

| Parameter | IWR-1-endo | This compound | Cell Line/System | Reference |

| Wnt/β-catenin Reporter Assay (IC₅₀) | ~180 nM | > 10 µM (little effect) | L-cells expressing Wnt3A | [4][12] |

| Zebrafish Tail Fin Regeneration Inhibition (MIC) | 0.5 µM | > 10 µM (no effect) | Danio rerio | [4][12] |

| Axin2 Protein Stabilization | Induces accumulation | Reduced ability to stabilize | Various cell lines | [4][13] |

| β-catenin Phosphorylation | Induces phosphorylation | Minimal effect | DLD-1 cells | [4] |

| Inhibition of FGF20a expression | Inhibits expression | No inhibition | Zebrafish tailfin | [4] |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Canonical Wnt signaling pathway and the mechanism of IWR-1-endo action.

Caption: Experimental workflow for validating Wnt inhibition using this compound as a negative control.

Experimental Protocols

SuperTopFlash (STF) Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTopFlash (STF) reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

IWR-1-endo (10 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

The next day, co-transfect cells with the STF reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the media with fresh media containing the treatments:

-

Vehicle control (DMSO)

-

IWR-1-endo (e.g., final concentration of 10 µM)

-

This compound (e.g., final concentration of 10 µM)

-

-

After 1 hour of pre-treatment with the inhibitors, add Wnt3a conditioned media or control media to the respective wells.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Compare the normalized luciferase activity between the different treatment groups. A significant decrease in luciferase activity in the IWR-1-endo treated cells, but not in the this compound treated cells, indicates specific inhibition of the Wnt pathway.

Western Blot Analysis for β-catenin and Axin2 Levels

This protocol is used to assess the protein levels of key components of the Wnt pathway.

Materials:

-

DLD-1 cells (or another cell line with active Wnt signaling)

-

IWR-1-endo (10 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-β-catenin, anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed DLD-1 cells in a 6-well plate.

-

Once the cells reach 70-80% confluency, treat them with:

-

Vehicle control (DMSO)

-

IWR-1-endo (e.g., final concentration of 10 µM)

-

This compound (e.g., final concentration of 10 µM)

-

-

Incubate for 24 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH). A decrease in total β-catenin and an increase in Axin2 and phospho-β-catenin levels in the IWR-1-endo treated cells, with no significant change in the this compound treated cells, confirms the specific activity of IWR-1-endo.

Conclusion

This compound is an indispensable tool for researchers studying the Wnt signaling pathway. Its structural similarity to the active inhibitor IWR-1-endo, combined with its significantly reduced biological activity, makes it the gold standard negative control for validating the specificity of experimental results. By incorporating this compound into experimental designs, scientists can confidently attribute observed effects to the targeted inhibition of the Wnt pathway, thereby ensuring the robustness and reliability of their findings. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in Wnt signaling research.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reagentsdirect.com [reagentsdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efflux inhibition by IWR-1-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. exo-IWR-1 - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

The Discovery of IWR-1-exo: A Technical Guide to a Wnt Signaling Inhibitor Stereoisomer

Introduction: The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and its dysregulation is a hallmark of various cancers. The discovery of small molecule inhibitors of this pathway has provided invaluable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the discovery and original publication of IWR-1-exo, a stereoisomer of the potent Wnt pathway inhibitor, IWR-1 (Inhibitor of Wnt Response-1). This compound serves as a crucial negative control in studies involving its active counterpart, IWR-1-endo, helping to elucidate the specific effects of Wnt pathway inhibition.

Discovery and Original Publication

This compound was first described along with its active diastereomer, IWR-1-endo, in a 2009 publication in Nature Chemical Biology by Chen et al.[1] The study identified a class of small molecules that inhibit the Wnt/β-catenin pathway by a novel mechanism: stabilization of the Axin2 destruction complex.

Mechanism of Action

The canonical Wnt pathway is controlled by the stability of the transcriptional co-activator β-catenin. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.

IWR-1-endo exerts its inhibitory effect by binding directly to Axin2, stabilizing the destruction complex and thereby promoting the degradation of β-catenin.[1][2] This leads to a downstream reduction in the transcription of Wnt target genes. This compound, as a diastereomer, exhibits significantly reduced activity in stabilizing Axin2 and inhibiting the Wnt pathway, making it an ideal negative control.[1]

Quantitative Data

This compound is characterized by its substantially lower potency compared to IWR-1-endo. While a precise IC50 value for this compound is not consistently reported, it is frequently described as being at least 25-fold less active than the endo form.[3] The active IWR-1-endo diastereomer potently inhibits the Wnt/β-catenin pathway with an IC50 of approximately 180 nM in a cell-based reporter assay.[4] In contrast, this compound shows little to no inhibition at concentrations up to 10 µM.[5]

| Compound | Target | Assay Type | IC50 / Activity | Reference |

| IWR-1-endo | Wnt/β-catenin pathway | L-cell Wnt3A reporter assay | ~180 nM | [4] |

| This compound | Wnt/β-catenin pathway | L-cell Wnt3A reporter assay | > 10 µM (little effect) | [5] |

| IWR-1-endo | Tankyrase 1 (TNKS1) | In vitro auto-PARsylation assay | 131 nM | |

| IWR-1-endo | Tankyrase 2 (TNKS2) | In vitro auto-PARsylation assay | 56 nM |

Experimental Protocols

The following are detailed methodologies for key experiments as described in the original publication by Chen et al. (2009) and other relevant sources.

Synthesis of this compound

The synthesis of IWR-1 and its diastereomers involves a multi-step process. A detailed protocol can be found in the supplementary information of the original publication by Chen et al., 2009. The key steps typically involve the reaction of 4-aminobenzoic acid with 8-aminoquinoline, followed by a Diels-Alder reaction to generate the endo and exo isomers, which are then separated by chromatography.

Wnt/β-catenin Reporter Assay (SuperTOPFLASH Assay)

This assay is used to quantify the activity of the canonical Wnt signaling pathway.

-

Cell Line: HEK293T cells are commonly used.

-

Plasmids: Cells are co-transfected with the SuperTOPFLASH reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

-

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect cells with SuperTOPFLASH and Renilla plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

After 24 hours, treat the cells with Wnt3a conditioned media to activate the pathway, along with varying concentrations of this compound or IWR-1-endo.

-

Incubate for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Axin2 Stabilization Assay (Western Blot)

This assay is used to determine the effect of IWR compounds on the protein levels of Axin2.

-

Cell Line: DLD-1 cells, a human colorectal adenocarcinoma cell line with a constitutively active Wnt pathway, are often used.

-

Procedure:

-

Plate DLD-1 cells and allow them to adhere.

-

Treat the cells with this compound or IWR-1-endo at various concentrations for a specified time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against Axin2 (e.g., rabbit anti-Axin2). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Visualizations

Wnt Signaling Pathway and IWR-1 Inhibition

Caption: Canonical Wnt signaling pathway and the mechanism of IWR-1 inhibition.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship of IWR-1 Diastereomers

Caption: Logical relationship and activity of IWR-1 diastereomers.

References

IWR-1-exo: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of IWR-1-exo, a crucial negative control for studies on the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and a detailed visualization of the associated signaling cascade.

Core Compound Specifications

This compound is the inactive diastereomer of IWR-1-endo, a potent inhibitor of the Wnt/β-catenin signaling pathway. Due to its lack of significant biological activity, this compound serves as an ideal negative control in experiments investigating the effects of IWR-1-endo.

| Property | Value | Reference |

| CAS Number | 1127442-87-8 | |

| Molecular Formula | C₂₅H₁₉N₃O₃ | |

| Molecular Weight | 409.4 g/mol | |

| Appearance | Off-white to white solid | |

| Purity | ≥98% | |

| Solubility | DMSO: ~0.3 mg/mL, DMF: ~5 mg/mL, Chloroform: ~1 mg/mL | |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. | |

| Stability | Stable for ≥ 4 years when stored properly as a solid. |

Mechanism of Action: The Role of IWR-1-endo in Wnt Signaling Inhibition

To understand the function of this compound as a negative control, it is essential to first grasp the mechanism of its active counterpart, IWR-1-endo. The canonical Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. In the "off" state, a "destruction complex" composed of Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Upon binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate the expression of Wnt target genes.

IWR-1-endo exerts its inhibitory effect by stabilizing the β-catenin destruction complex. It achieves this by binding to Axin, a key scaffolding protein in the complex. This stabilization enhances the phosphorylation and subsequent degradation of β-catenin, thereby blocking the Wnt signaling cascade. IWR-1-endo is also known to inhibit Tankyrase (TNKS), an enzyme that poly-ADP-ribosylates (PARsylates) Axin, marking it for degradation. By inhibiting Tankyrase, IWR-1-endo further promotes Axin stability.

This compound, being the inactive diastereomer, does not effectively stabilize the Axin-mediated destruction complex and therefore does not significantly inhibit the Wnt pathway, making it an excellent experimental control.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of IWR-1-endo.

Experimental Protocols

This compound is typically used as a negative control in parallel with IWR-1-endo to demonstrate that the observed effects are specific to the inhibition of the Wnt pathway.

Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct containing TCF/LEF binding sites.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a conditioned media or recombinant Wnt3a protein

-

IWR-1-endo (e.g., 10 mM stock in DMSO)

-

This compound (e.g., 10 mM stock in DMSO)

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid (or FOPflash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the treatments:

-

Vehicle control (DMSO)

-

Wnt3a (to activate the pathway)

-

Wnt3a + IWR-1-endo (at various concentrations, e.g., 0.1 - 10 µM)

-

Wnt3a + this compound (at a high concentration, e.g., 10 µM, to serve as a negative control)

-

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The activity of IWR-1-endo should show a dose-dependent inhibition of Wnt3a-induced luciferase activity, while this compound should show little to no inhibition at a concentration where IWR-1-endo is highly active.

Caption: Workflow for a Wnt/β-catenin reporter assay.

Zebrafish Tail Fin Regeneration Assay

This in vivo assay assesses the effect of Wnt signaling inhibition on tissue regeneration.

Materials:

-

Adult zebrafish (Danio rerio)

-

Tricaine solution (MS-222) for anesthesia

-

Sterile scalpel or razor blade

-

Petri dishes

-

Fish water (aquarium water)

-

IWR-1-endo (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Stereomicroscope with a camera

Procedure:

-

Anesthesia: Anesthetize adult zebrafish in a solution of Tricaine.

-

Amputation: Once anesthetized, carefully amputate the caudal (tail) fin using a sterile scalpel. Make a clean cut perpendicular to the anterior-posterior axis, removing approximately 50% of the fin.

-

Recovery: Allow the fish to recover in fresh fish water until they are swimming normally.

-

Treatment: Place the fish in individual tanks or petri dishes containing fish water with the following treatments:

-

Vehicle control (DMSO)

-

IWR-1-endo (e.g., 0.5 - 2 µM)

-

This compound (e.g., 10 µM)

-

-

Incubation and Monitoring: Maintain the fish in the treatment solutions for the desired duration of the experiment (e.g., 3-5 days), changing the water and treatment daily.

-

Imaging and Analysis: At specified time points (e.g., 0, 3, and 5 days post-amputation), anesthetize the fish and image the regenerating tail fins using a stereomicroscope. Measure the area of fin regeneration.

-

Data Analysis: Quantify the regenerated fin area for each treatment group. IWR-1-endo is expected to significantly inhibit fin regeneration in a dose-dependent manner, while this compound should have minimal to no effect on the regenerative process.

Caption: Workflow for zebrafish tail fin regeneration assay.

Conclusion

This compound is an indispensable tool for researchers studying the Wnt signaling pathway. Its structural similarity to the active inhibitor IWR-1-endo, combined with its lack of significant biological activity, makes it the gold standard negative control for ensuring the specificity of experimental results. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in Wnt signaling research.

Commercial Suppliers of High-Purity IWR-1-exo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IWR-1-exo, a critical negative control for studies involving the Wnt/β-catenin signaling pathway. This document details commercially available sources of high-purity this compound, its chemical properties, and methodologies for its use in key experimental assays.

Introduction to this compound

This compound (exo-isomer of Inhibitor of Wnt Response 1) is the inactive diastereomer of endo-IWR-1. While endo-IWR-1 is a potent inhibitor of the Wnt/β-catenin signaling pathway, this compound exhibits significantly diminished activity, making it an ideal negative control for in vitro and in vivo experiments.[1][2] The active endo-IWR-1 functions by inhibiting the PARP activity of tankyrase 1 and 2 (TNKS1/2).[3][4] This inhibition leads to the stabilization of the Axin destruction complex, promoting the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby blocking the canonical Wnt signaling cascade.[5][6] Due to its structural similarity but functional inactivity, this compound allows researchers to control for off-target effects of the active compound.

Commercial Suppliers and Technical Data

A variety of commercial suppliers offer high-purity this compound for research purposes. The following tables summarize the key technical specifications provided by these vendors. It is important to note that while this information is compiled from publicly available data, batch-specific details can be found on the Certificate of Analysis (CoA) provided by the supplier.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name | Purity Specification |

| MedChemExpress | exo-IWR-1 | 98.75% |

| R&D Systems | exo-IWR 1 | ≥99% |

| Cayman Chemical | This compound | ≥98%[1] |

| TargetMol | exo-IWR-1 | ≥95%[7] |

| Amsbio | exo-IWR-1 | Not specified |

| MOLNOVA | exo-IWR-1 | >98% (HPLC) |

| APExBIO | exo-IWR 1 | Not specified |

| AbMole BioScience | exo-IWR-1 | Not specified |

| Tocris Bioscience | exo-IWR 1 | ≥99% (HPLC) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1127442-87-8 | [1] |

| Molecular Formula | C₂₅H₁₉N₃O₃ | [1] |

| Molecular Weight | 409.44 g/mol | [1] |

| Solubility | DMSO: ~12-29 mM (varies by supplier), Chloroform: 1 mg/ml, DMF: 5 mg/ml | [1][8] |

| Storage | Store at room temperature or -20°C as specified by the supplier. | [1] |

Mechanism of Action of the Active Isomer (endo-IWR-1)

To appreciate the role of this compound as a negative control, it is essential to understand the mechanism of its active counterpart, endo-IWR-1. The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is implicated in diseases like cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.

Endo-IWR-1 intervenes in this pathway by inhibiting the poly-ADP-ribosylation (PARsylation) activity of tankyrase enzymes. Tankyrases normally PARsylate Axin, marking it for degradation. By inhibiting tankyrases, endo-IWR-1 stabilizes Axin, which in turn enhances the activity of the β-catenin destruction complex, leading to the downregulation of Wnt signaling.

Experimental Protocols

This compound should be used in parallel with endo-IWR-1 at the same concentrations to demonstrate that the observed effects are specific to the inhibition of the Wnt pathway and not due to non-specific compound effects.

Wnt/β-catenin Reporter Assay (TOPFLASH Assay)

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFLASH and FOPFLASH (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a conditioned media or recombinant Wnt3a

-

endo-IWR-1 and this compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow to adhere overnight.

-

Transfection: Co-transfect cells with TOPFLASH (or FOPFLASH) and Renilla plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the media with fresh media containing Wnt3a (to activate the pathway) and varying concentrations of endo-IWR-1 or this compound (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the TOPFLASH firefly luciferase activity to the Renilla luciferase activity. Compare the inhibitory effect of endo-IWR-1 to that of this compound. This compound is expected to have minimal to no effect on luciferase activity at concentrations where endo-IWR-1 shows significant inhibition.[1][2]

Axin2 Stabilization Assay (Western Blot)

This assay directly assesses the stabilization of Axin2, a key component of the β-catenin destruction complex and a direct target of the Wnt pathway.

Materials:

-

SW480 cells (or other suitable cell line with active Wnt signaling)

-

Appropriate cell culture medium

-

endo-IWR-1 and this compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Plate SW480 cells and treat with endo-IWR-1 or this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Axin2 and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the Axin2 signal to the loading control. A significant increase in Axin2 levels should be observed with endo-IWR-1 treatment, while this compound should show little to no effect.[2]

Cell Viability Assay (e.g., WST-1 or MTT Assay)

It is crucial to assess whether the observed effects of the compounds are due to specific pathway inhibition or general cytotoxicity.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

endo-IWR-1 and this compound (dissolved in DMSO)

-

WST-1 or MTT reagent

-

96-well plate

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat cells with a range of concentrations of endo-IWR-1 and this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Assay: Add the WST-1 or MTT reagent according to the manufacturer's protocol and incubate.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. This will help determine the non-toxic concentration range for both compounds in the specific cell line being used.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for validating the specific activity of endo-IWR-1 using this compound as a negative control.

By adhering to these guidelines and protocols, researchers can confidently utilize this compound to ensure the specificity of their findings when investigating the Wnt/β-catenin signaling pathway with its potent inhibitor, endo-IWR-1.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 5. stemcell.com [stemcell.com]

- 6. IWR-1 (endo-IWR 1) | Wnt信号通路抑制剂 | MCE [medchemexpress.cn]

- 7. exo-IWR-1 - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. exo-IWR-1 | Wnt/beta-catenin | TargetMol [targetmol.com]

The Role of IWR-1-exo in Stem Cell Differentiation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of signaling pathways is paramount in directing the differentiation of pluripotent stem cells (PSCs) into specific lineages. The Wnt signaling pathway is a critical regulator of cell fate decisions, and its modulation is a common strategy in differentiation protocols. IWR-1-endo is a potent small molecule inhibitor of the Wnt/β-catenin pathway that has been widely used in stem cell research. It functions by stabilizing the destruction complex member AXIN2, leading to the degradation of β-catenin.[1][2] To ensure the specificity of the effects observed with IWR-1-endo, a reliable negative control is essential. This is the primary role of its diastereomer, IWR-1-exo. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of Wnt signaling, and its application as a negative control in stem cell differentiation studies.

This compound: Structure and Mechanism of Action

This compound is a diastereomer of IWR-1-endo, the active inhibitor of the Wnt signaling pathway.[3][4] While both molecules share the same chemical formula, their three-dimensional arrangement of atoms differs. This stereochemical difference is critical to their biological activity. IWR-1-endo potently inhibits the Wnt/β-catenin pathway with an IC₅₀ of approximately 180 nM in Wnt3A-expressing L-cells.[2] In contrast, this compound exhibits significantly decreased activity against the Wnt/β-catenin pathway and is often considered inactive at concentrations where IWR-1-endo is effective.[3][5]

The active form, IWR-1-endo, functions by stabilizing the Axin2 protein, a key component of the β-catenin destruction complex.[3] This complex, which also includes APC, GSK3β, and CK1, facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin. In the absence of a Wnt signal, this complex is active, keeping cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. IWR-1-endo enhances the stability of Axin2, thereby promoting the activity of the destruction complex and inhibiting Wnt signaling. This compound, due to its different stereochemistry, has a reduced ability to stabilize Axin2 and therefore does not effectively inhibit the Wnt pathway.[3]

Caption: Wnt signaling pathway and the differential effects of IWR-1-endo and this compound.

Quantitative Data on this compound in Stem Cell Differentiation

The primary utility of this compound is to serve as a negative control, and thus, quantitative data often highlights its lack of effect compared to the active IWR-1-endo. The most direct quantitative evidence comes from studies on cardiac differentiation.

| Cell Type | Differentiation Lineage | Treatment | Outcome Measure | Result with IWR-1-endo | Result with this compound | Reference |

| Human Embryonic Stem Cells (H7) | Cardiomyocyte | BMP-4 (25 ng/mL) followed by Wnt inhibitor | Percentage of beating embryoid bodies (EBs) on day 15 | 2.5 µM: 27.5%10 µM: 34.1% | Failed to promote cardiomyocyte differentiation | [3][6] |

| L-Wnt cells (Reporter line) | - | Wnt3a stimulation | Wnt/β-catenin pathway reporter activity | IC₅₀ = 180 nM | Little to no effect at 10 µM | [4] |

| Zebrafish | Tail Fin Regeneration | - | Regeneration of amputated tail fin | Suppression of regeneration at 0.5 µM | Little to no effect at 10 µM | [4] |

While specific quantitative data for the effects of this compound on endoderm and ectoderm differentiation are not as readily available in the literature, the established principle of its inactivity as a Wnt inhibitor allows researchers to infer its role as a negative control in these contexts as well. In such experiments, one would expect to see no significant difference in the expression of key lineage markers between vehicle-treated cells and this compound-treated cells, in contrast to the effects observed with IWR-1-endo.

Experimental Protocols

The following are generalized protocols for directed differentiation of human pluripotent stem cells (hPSCs) into the three germ layers, with an emphasis on the points where Wnt signaling is modulated and where this compound would be used as a negative control.

Mesoderm (Cardiac) Differentiation

This protocol is adapted from studies demonstrating the role of Wnt inhibition in promoting cardiomyogenesis.

Caption: Workflow for cardiac differentiation using Wnt inhibition.

Methodology:

-

hPSC Culture: Maintain hPSCs on a suitable matrix (e.g., Matrigel) in an appropriate maintenance medium.

-

Mesoderm Induction:

-

On Day 0, detach hPSCs and form embryoid bodies (EBs) in suspension culture.

-

Culture EBs for 4 days in a differentiation medium supplemented with a mesoderm-inducing factor such as BMP-4 (e.g., 25 ng/mL).

-

-

Wnt Inhibition:

-

On Day 4, replace the medium with fresh differentiation medium and add the Wnt inhibitor.

-

Experimental Group: Add IWR-1-endo (e.g., 2.5-10 µM).

-

Negative Control Group: Add this compound (e.g., 10 µM).

-

Vehicle Control Group: Add an equivalent volume of DMSO.

-

Continue this treatment for 2 days.

-

-

Continued Differentiation: On Day 6, transfer the EBs to fresh differentiation medium without the Wnt inhibitor and continue culture. EBs may be plated on gelatin-coated plates to facilitate observation of beating clusters.

-

Analysis: From Day 12-15 onwards, assess cardiomyocyte differentiation by:

-

Counting the percentage of beating EBs or cell clusters.

-

Performing immunocytochemistry for cardiac markers such as cardiac Troponin T (cTnT) and α-actinin.

-

Analyzing the expression of cardiac-specific genes (e.g., NKX2.5, TNNT2) by qRT-PCR.

-

Endoderm Differentiation

This protocol is a general framework for definitive endoderm differentiation, which often involves initial Wnt activation followed by other signaling cues. Wnt inhibition can be employed at later stages to direct endodermal progenitors towards specific fates.

Caption: Workflow for definitive endoderm differentiation.

Methodology:

-

hPSC Culture: Culture hPSCs as a monolayer on a suitable matrix.

-

Definitive Endoderm Induction:

-

Initiate differentiation by replacing the maintenance medium with a differentiation medium containing high concentrations of Activin A (e.g., 100 ng/mL) and a GSK3β inhibitor to activate Wnt signaling (e.g., CHIR99021) for the first 24-48 hours.

-